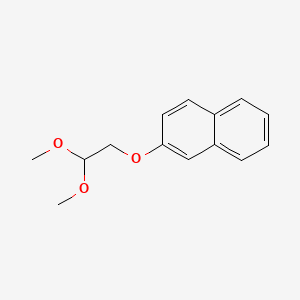

Naphthalene, 2-(2,2-dimethoxyethoxy)-

Description

Contextualization within Naphthalene (B1677914) Derivative Chemistry

Naphthalene, a bicyclic aromatic hydrocarbon, is a cornerstone in the field of organic chemistry. Its derivatives are integral to the synthesis of a vast array of dyes, pigments, surfactants, and pharmaceuticals. The reactivity of the naphthalene core is well-established, with electrophilic substitution reactions being a primary mode of functionalization. The position of substitution on the naphthalene ring significantly influences the properties and reactivity of the resulting derivative.

In the case of Naphthalene, 2-(2,2-dimethoxyethoxy)-, the substituent is an ether linkage at the 2-position. This positions it within the class of 2-substituted naphthalenes, which are known to have distinct electronic and steric properties compared to their 1-substituted counterparts. The ether linkage itself introduces a degree of flexibility and polarity to the otherwise rigid and nonpolar naphthalene structure.

Significance in Contemporary Organic Synthesis and Materials Science Research

While specific research focusing solely on Naphthalene, 2-(2,2-dimethoxyethoxy)- is limited, its structural motifs suggest potential applications in several areas of contemporary research. The acetal (B89532) group (dimethoxyethoxy) is a well-known protecting group for aldehydes and ketones in organic synthesis. chemistrysteps.comlibretexts.orglibretexts.orgpearson.comkhanacademy.org Therefore, this compound could serve as a stable precursor or intermediate in multi-step synthetic sequences where the naphthalene moiety needs to be carried through various reaction conditions without undergoing unwanted transformations.

In materials science, the incorporation of naphthalene units into polymers and other materials can impart desirable properties such as thermal stability, fluorescence, and charge-transport capabilities. The flexible ether side chain in Naphthalene, 2-(2,2-dimethoxyethoxy)- could potentially influence the processability and morphology of such materials. While direct applications are not documented, the fundamental structure aligns with the design principles of functional organic materials.

Structural Features and Their Influence on Chemical Reactivity

The chemical behavior of Naphthalene, 2-(2,2-dimethoxyethoxy)- is dictated by the interplay of its two key structural components: the aromatic naphthalene core and the acetal-containing side chain.

The Naphthalene Core: The electron-rich naphthalene ring is susceptible to electrophilic aromatic substitution. The directing effect of the 2-alkoxy group is a critical factor in predicting the regioselectivity of such reactions. Alkoxy groups are generally ortho, para-directing and activating. Therefore, electrophilic attack would be expected to occur preferentially at the 1 and 3 positions of the naphthalene ring. However, steric hindrance from the bulky side chain might favor substitution at the more accessible positions.

The (2,2-dimethoxyethoxy)- Side Chain: This side chain possesses several key features:

Ether Linkages: The ether bonds are generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions.

Acetal Group: The terminal dimethoxy group constitutes an acetal. Acetals are stable to bases and nucleophiles but are readily hydrolyzed under acidic conditions to reveal a carbonyl group (in this case, an aldehyde). chemistrysteps.comlibretexts.orglibretexts.orgpearson.comkhanacademy.org This latent aldehyde functionality is a significant aspect of the compound's chemical reactivity, making it a potential precursor for a variety of other naphthalene derivatives through subsequent reactions of the deprotected aldehyde. The reactivity of the acetal as a protecting group is a cornerstone of modern organic synthesis. chemistrysteps.comlibretexts.orglibretexts.orgpearson.comkhanacademy.org

The presence of the flexible, polar side chain can also influence the molecule's physical properties, such as its solubility and crystal packing, which in turn can affect its bulk properties and reactivity in the solid state.

Structure

3D Structure

Properties

CAS No. |

68480-07-9 |

|---|---|

Molecular Formula |

C14H16O3 |

Molecular Weight |

232.27 g/mol |

IUPAC Name |

2-(2,2-dimethoxyethoxy)naphthalene |

InChI |

InChI=1S/C14H16O3/c1-15-14(16-2)10-17-13-8-7-11-5-3-4-6-12(11)9-13/h3-9,14H,10H2,1-2H3 |

InChI Key |

CFMNTNDYLXCBPP-UHFFFAOYSA-N |

Canonical SMILES |

COC(COC1=CC2=CC=CC=C2C=C1)OC |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Naphthalene, 2 2,2 Dimethoxyethoxy

Photooxygenation Mechanisms and Singlet Oxygen Reactivity

The photooxygenation of naphthalene (B1677914) derivatives, particularly those with electron-donating substituents like alkoxy groups, has been a subject of significant research. These reactions typically involve the interaction of the aromatic system with singlet oxygen (¹O₂), a highly reactive electronically excited state of molecular oxygen. The presence of the 2-(2,2-dimethoxyethoxy)- group is expected to significantly influence the reactivity of the naphthalene ring towards singlet oxygen.

Alkoxy substituents are known to increase the rate of photooxygenation of naphthalenes compared to unsubstituted or acyloxy-substituted derivatives. researchgate.net This enhanced reactivity is attributed to the electron-donating nature of the alkoxy group, which raises the energy of the highest occupied molecular orbital (HOMO) of the naphthalene system, making it more susceptible to attack by the electrophilic singlet oxygen. researchgate.net The reaction of singlet oxygen with substituted naphthalenes can proceed via a [4+2] cycloaddition (Diels-Alder reaction) to form a labile endoperoxide. researchgate.netresearchgate.net These endoperoxides are often thermally unstable and can revert to the parent naphthalene and singlet oxygen, making them potential chemical sources of singlet oxygen under mild conditions. researchgate.netresearchgate.net

The general mechanism for the photooxygenation of an alkoxy-substituted naphthalene is initiated by a photosensitizer (Sens), which absorbs light and transfers energy to ground-state triplet oxygen (³O₂) to generate singlet oxygen (¹O₂). nih.gov This is followed by the cycloaddition of ¹O₂ to the naphthalene ring.

A study on various oxygen-substituted naphthalenes revealed that alkoxy substituents markedly increase the reaction rate with singlet oxygen. researchgate.net While direct kinetic data for Naphthalene, 2-(2,2-dimethoxyethoxy)- is not available, the rate constant for the reaction of singlet oxygen with unsubstituted naphthalene has been determined to be 5.4 ± 0.3 M⁻¹s⁻¹. researchgate.net It is anticipated that the rate for the title compound would be significantly higher due to the activating effect of the ether group.

Oxidative Transformations to Quinone Derivatives

The oxidation of naphthalenes is a fundamental process that can lead to the formation of naphthoquinones, a class of compounds with significant biological and chemical interest. researchgate.net The 2-(2,2-dimethoxyethoxy)- substituent is expected to direct the oxidation towards specific quinone isomers.

The oxidation of naphthalene itself can be initiated by hydroxyl radicals (•OH) in the atmosphere, leading to the formation of various oxidized products, including quinones. semanticscholar.org In laboratory and industrial settings, chemical oxidants are employed. For instance, the oxidation of naphthalene in the presence of iron(II) salts and dioxygen yields a mixture of products, including naphthoquinones. researchgate.netrsc.org The electron-donating 2-(2,2-dimethoxyethoxy)- group would activate the naphthalene ring towards electrophilic attack by oxidizing agents. The initial step in many oxidation reactions is the formation of an epoxide or a dihydrodiol, which can then be further oxidized to a quinone.

Based on the directing effects of the alkoxy group, oxidation of Naphthalene, 2-(2,2-dimethoxyethoxy)- would likely yield 1,2- and 1,4-naphthoquinone (B94277) derivatives, although the specific reaction conditions would heavily influence the product distribution. The presence of the ether linkage may also be susceptible to cleavage under harsh oxidative conditions.

Electrophilic Aromatic Substitution Pathways in Substituted Naphthalenes

Electrophilic aromatic substitution is a hallmark reaction of naphthalene. The position of substitution is governed by the nature and position of existing substituents on the ring. For Naphthalene, 2-(2,2-dimethoxyethoxy)-, the ether group at the 2-position is an activating, ortho-, para-directing group.

In naphthalene, the α-position (C1, C4, C5, C8) is generally more reactive towards electrophiles than the β-position (C2, C3, C6, C7) due to the greater stability of the carbocation intermediate formed during α-attack. wordpress.comyoutube.com An activating group at the 2-position, such as the 2,2-dimethoxyethoxy group, will further influence this regioselectivity. The directing effect of a 2-alkoxy group generally favors substitution at the 1-position and to a lesser extent at the 3-position. stackexchange.com However, steric hindrance from the substituent can also play a role, potentially favoring substitution at more distant positions like C6. stackexchange.com

For example, in Friedel-Crafts acetylation of 2-methoxynaphthalene, the major product can be shifted between the 1- and 6-positions depending on the solvent, indicating the subtle interplay of electronic and steric factors. stackexchange.com Therefore, for Naphthalene, 2-(2,2-dimethoxyethoxy)-, electrophilic attack is predicted to occur predominantly at the C1 position, with potential for substitution at other activated positions depending on the specific electrophile and reaction conditions.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on Naphthalene, 2-(2,2-dimethoxyethoxy)-

| Reaction | Electrophile | Predicted Major Product Position(s) |

| Nitration | NO₂⁺ | 1-nitro |

| Halogenation | Br⁺, Cl⁺ | 1-halo |

| Sulfonation | SO₃ | 1-sulfonic acid (kinetic), 6-sulfonic acid (thermodynamic) |

| Friedel-Crafts Acylation | RCO⁺ | 1-acyl or 6-acyl |

Note: The thermodynamic product in sulfonation is often different from the kinetic product due to the reversibility of the reaction. wordpress.com

Radical Reactions and Formation Mechanisms of Naphthalene Derivatives

The naphthalene ring system can undergo reactions with various radical species. In atmospheric chemistry, the reaction with hydroxyl radicals (•OH) is a primary degradation pathway for naphthalene and its derivatives. semanticscholar.org The •OH radical adds to the aromatic ring to form a benzocyclohexadienyl radical, which can then react further with oxygen to form a variety of oxidation products. semanticscholar.org

Another important radical species is the radical cation, which can be generated by photoionization or reaction with powerful one-electron oxidants like the sulfate (B86663) radical anion (SO₄⁻•). psu.edu The radical cation of naphthalene is highly reactive and can undergo rapid reactions with nucleophiles such as water or with the parent naphthalene molecule itself. psu.edu The presence of the 2-(2,2-dimethoxyethoxy)- substituent, being electron-donating, would likely stabilize the radical cation and influence its subsequent reactivity.

The formation of naphthalene derivatives can occur through various radical-mediated pathways, particularly in high-temperature environments like combustion. uoa.gr These mechanisms include hydrogen-abstraction-acetylene-addition (HACA) routes and the recombination of smaller radical species. uoa.gr While these are generally related to the formation of the core naphthalene structure, radical-initiated side-chain reactions on the 2,2-dimethoxyethoxy group are also conceivable under appropriate conditions.

Catalytic Reactivity and Biomimetic Transformations

The catalytic transformation of naphthalenes, often inspired by biological systems, provides a powerful tool for their functionalization.

Naphthalene 1,2-dioxygenase (NDO) is a well-studied bacterial enzyme that catalyzes the initial step in the aerobic degradation of naphthalene. nih.govethz.ch This non-heme iron-dependent enzyme system stereospecifically oxidizes naphthalene to (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. ethz.chnih.gov NDO exhibits a broad substrate scope and can oxidize a wide variety of substituted naphthalenes and other aromatic compounds. nih.gov

It is highly probable that Naphthalene, 2-(2,2-dimethoxyethoxy)- would also serve as a substrate for NDO. The enzyme typically attacks the unsubstituted ring of substituted naphthalenes. Therefore, the expected product would be a cis-dihydrodiol formed on the unsubstituted ring (positions 5, 6, 7, and 8). The catalytic cycle of NDO involves the binding of the substrate, followed by the activation of molecular oxygen at the mononuclear iron center. researchgate.netnih.gov

Inspired by the action of enzymes like NDO, significant effort has been devoted to developing small-molecule iron catalysts that can mimic this reactivity. nih.govresearchgate.net These biomimetic systems can perform dearomative syn-dihydroxylation of naphthalenes using common oxidants like hydrogen peroxide. nih.govresearchgate.net This approach is valuable as it transforms the flat aromatic ring into a three-dimensional structure with increased functionality. researchgate.net

A sterically encumbered iron catalyst has been shown to effectively catalyze the syn-dihydroxylation of a broad range of naphthalenes. nih.govnih.gov The reaction proceeds via a highly electrophilic hypervalent iron-oxo species that can overcome the aromatic stability of the naphthalene ring. nih.govresearchgate.net When applied to Naphthalene, 2-(2,2-dimethoxyethoxy)-, such a catalyst would be expected to dihydroxylate the unsubstituted ring, similar to the enzymatic reaction. The resulting diol could potentially undergo further oxidation, leading to tetrahydroxylated products. nih.gov

Studies on the oxidation of naphthalene with dioxygen in the presence of iron(II) salts also show the formation of cis- and trans-1,2-dihydroxy-1,2-dihydronaphthalene, highlighting the role of iron-oxygen species in these transformations. rsc.org

Advanced Research Applications of Naphthalene, 2 2,2 Dimethoxyethoxy and Its Scaffolds

Role as a Precursor in Complex Organic Synthesis

The fundamental utility of Naphthalene (B1677914), 2-(2,2-dimethoxyethoxy)- in organic synthesis is its role as a precursor to 2-naphthoxyacetaldehyde. The naphthalene moiety is a key structural component in numerous biologically active compounds and functional materials. nih.govchemistryviews.org By masking the aldehyde, the dimethoxyethoxy group prevents unwanted side reactions, enabling chemists to perform modifications on other parts of the molecule or couple it with other substrates before liberating the reactive aldehyde for subsequent transformations.

Once deprotected, the resulting naphthaldehyde derivative is a valuable building block. For instance, naphthaldehydes are key reactants in classic carbon-carbon bond-forming reactions. One prominent example is the Wittig reaction, where 2-naphthaldehyde (B31174) reacts with various phosphorus ylides to synthesize a range of 2-naphthaleno-containing trans-stilbenes and cyanostilbenes. nih.gov Many of these synthesized molecules have been investigated for their potent cytotoxic activity against human tumor cell lines, highlighting the naphthalene scaffold's importance in medicinal chemistry. nih.gov

Furthermore, the naphthalene core is a foundational element for constructing complex heterocyclic systems. Research has demonstrated the synthesis of novel naphthalene hybrids merged with scaffolds such as nicotinonitrile, pyran, and pyrazole, which show promise as antitumor and anti-inflammatory agents. nih.govbeilstein-journals.org The ability to introduce the 2-naphthoxyacetaldehyde moiety at a precise moment in a synthetic sequence is crucial for the successful construction of these elaborate molecular architectures.

| Precursor Type | Reaction | Resulting Compound Class | Application Area | Reference |

|---|---|---|---|---|

| 2-Naphthaldehyde | Wittig Reaction | trans-Stilbenes / Cyanostilbenes | Anticancer Agents | nih.gov |

| Naphthalene Scaffolds | Tandem/Condensation Reactions | Naphthalene-Heterocycle Hybrids | Antitumor, Anti-inflammatory | nih.gov |

| 1-Naphthaldehydes | Regioselective C-H Methylation | Methylated Naphthalene Natural Products | Pharmacological Scaffolds | chemistryviews.org |

Integration in Advanced Materials Development

The intrinsic electronic and photophysical properties of the naphthalene ring system make it a privileged scaffold for the development of advanced functional materials. nih.gov

Naphthalene derivatives are widely incorporated into so-called "push-pull" dyes, which feature electron-donating and electron-accepting groups at opposite ends of a π-conjugated system. nih.gov These D-π-A molecules often exhibit interesting optical properties, such as solvatochromism (color change with solvent polarity) and fluorescence. The 2-naphthoxy group derived from Naphthalene, 2-(2,2-dimethoxyethoxy)- can serve as part of the π-conjugated bridge in such systems, influencing their electronic structure and photophysical behavior. nih.gov

The electron-deficient nature and planarity of certain naphthalene derivatives, particularly naphthalene diimides (NDIs), make them exceptional n-type (electron-transporting) semiconductors. researchgate.net This has led to their extensive exploration in organic electronics, including organic field-effect transistors (OFETs). thieme-connect.com By functionalizing the naphthalene core, researchers can fine-tune the molecule's energy levels (HOMO/LUMO) and solid-state packing, which are critical parameters for optimizing charge carrier mobility and device performance. thieme-connect.combeilstein-journals.org While the subject compound is not an NDI, its naphthalene core is the fundamental unit upon which such electronically active materials are built.

| Compound Class | Property | Typical Wavelength Range (nm) | Application | Reference |

|---|---|---|---|---|

| Naphthalene Diimides (NDIs) | Absorption (λmax) | 340 - 380 | Organic Electronics | thieme-connect.com |

| 1,2,3,4-Naphthalene Diimides | Emission (λem) | 400 - 450 | Fluorescent Materials | beilstein-journals.org |

| Push-Pull Naphthalene Dyes | Absorption (λmax) | 400 - 550+ | Fluorescent Probes, Sensors | nih.gov |

Supramolecular chemistry involves the design of molecules that spontaneously self-assemble into larger, ordered structures through non-covalent interactions. The planar and aromatic nature of the naphthalene scaffold makes it an ideal platform for directing self-assembly via π–π stacking interactions. acs.orgias.ac.in

By attaching specific functional groups to the naphthalene ring—such as hydrogen-bonding moieties (amides, ureas) or long alkyl chains—researchers can program the molecules to form well-defined nanostructures. acs.orgrsc.org Studies on naphthalene diimide derivatives have shown their ability to assemble into nanofibers, nanobelts, nanotubes, and gels. acs.org These organized assemblies are of great interest for applications ranging from organic electronics to biology. The ability to introduce functionality onto the naphthalene core of a molecule like Naphthalene, 2-(2,2-dimethoxyethoxy)- provides a pathway to designing new building blocks for such programmed supramolecular systems. researchgate.netias.ac.inrsc.org

Catalysis through Anion-π Interactions

A frontier area in catalysis is the use of non-covalent anion-π interactions. This concept is complementary to the more widely known cation-π interaction. Anion-π catalysis utilizes electron-deficient (π-acidic) aromatic surfaces to bind and stabilize anionic transition states or intermediates in a chemical reaction, thereby lowering the activation energy and accelerating the reaction. acs.orgrsc.org

The naphthalene ring, when rendered sufficiently electron-poor by the attachment of strong electron-withdrawing groups (as in naphthalene diimides), becomes a prime candidate for an anion-π catalyst. acs.orgnih.gov Researchers have successfully demonstrated that NDI-based catalysts can promote reactions such as the Kemp elimination and enolate addition reactions by stabilizing the corresponding anionic transition states on the catalyst's π-acidic surface. acs.orgscispace.com The catalytic activity has been shown to correlate directly with the π-acidity of the naphthalene surface, confirming the role of the anion-π interaction. rsc.orgscispace.com While the naphthalene ring in Naphthalene, 2-(2,2-dimethoxyethoxy)- is electron-rich, it serves as the fundamental scaffold that can be chemically modified to create potent anion-π catalysts.

Derivatization for Enhanced Analytical Methodologies

The protected aldehyde functionality of Naphthalene, 2-(2,2-dimethoxyethoxy)- makes its deprotected form, 2-naphthoxyacetaldehyde, a candidate for use in highly sensitive analytical methods.

The detection and quantification of primary amines are crucial in many biological and chemical systems. Fluorogenic reagents, which are themselves non-fluorescent but react with an analyte to produce a highly fluorescent product, are powerful tools for this purpose. Aromatic dialdehydes are a well-established class of fluorogenic reagents for primary amines. thermofisher.comnih.gov

The archetypal reagent in this class is o-phthaldialdehyde (OPA), and a more sensitive analogue is naphthalene-2,3-dicarboxaldehyde (NDA). thermofisher.comnih.gov In the presence of a nucleophile like cyanide or a thiol (e.g., 2-mercaptoethanol), NDA reacts rapidly with primary amines (such as those in amino acids and peptides) to form intensely fluorescent 1-cyanobenz[f]isoindole (CBI) derivatives. nih.gov This reaction forms the basis of many high-performance liquid chromatography (HPLC) methods for amino acid analysis, offering detection limits in the picomole range or lower. thermofisher.comgoogle.com

Following this principle, the aldehyde group in 2-naphthoxyacetaldehyde, once deprotected from its acetal (B89532) form, can be expected to react with primary amines to form a Schiff base. While not a dialdehyde (B1249045) like NDA, other mono-aldehyde naphthalene derivatives, such as 2-hydroxy-1-naphthaldehyde, have also been successfully used as derivatizing agents for the fluorescence detection of amino acids. nih.gov The derivatization converts the non-fluorescent amine into a molecule with a large, fluorescent naphthalene tag, enabling sensitive detection by fluorescence spectroscopy.

| Reagent | Reaction Principle | Product Type | Key Advantage | Reference |

|---|---|---|---|---|

| Naphthalene-2,3-dicarboxaldehyde (NDA) | Reaction with amine + cyanide/thiol | Cyanobenz[f]isoindole (CBI) | Extremely high sensitivity and stability | thermofisher.comnih.govgoogle.com |

| 2-Hydroxy-1-naphthaldehyde (HNA) | Schiff base formation | Naphthyl-substituted imine | Effective for certain amino acids | nih.gov |

| 2-Naphthoxyacetaldehyde (from precursor) | Schiff base formation (putative) | Naphthoxy-substituted imine | Potential as a fluorogenic tag | - |

Spectrometric Detectability Enhancement via Chemical Derivatization

There is no available research demonstrating the use of Naphthalene, 2-(2,2-dimethoxyethoxy)- as a chemical derivatization agent to enhance spectrometric detectability. Scientific literature does not currently contain studies or data on its application in techniques such as mass spectrometry or fluorescence spectroscopy for the purpose of improving the detection of other analytes.

Contributions to Pharmaceutical Intermediate Synthesis and Scaffold Design

Information regarding the role of Naphthalene, 2-(2,2-dimethoxyethoxy)- as a pharmaceutical intermediate or as a foundational scaffold in drug design is not present in the reviewed scientific literature. While the broader naphthalene scaffold is a well-established privileged structure in medicinal chemistry, the specific contributions of the 2-(2,2-dimethoxyethoxy)- substituted variant have not been documented in available research. nist.govekb.egnih.govnist.govekb.eg The general importance of the naphthalene core stems from its ability to be chemically modified to create a wide range of biologically active compounds. nist.govekb.egnih.govnist.govekb.eg However, there are no specific examples or data tables of research findings related to the use of Naphthalene, 2-(2,2-dimethoxyethoxy)- in the synthesis of pharmaceutical intermediates or in the design of new therapeutic scaffolds.

Spectroscopic and Computational Characterization of Naphthalene, 2 2,2 Dimethoxyethoxy

Photophysical Studies: Absorption and Emission Properties

No experimental data was found regarding the absorption and emission properties of Naphthalene (B1677914), 2-(2,2-dimethoxyethoxy)-. For the parent compound, naphthalene, the photophysical properties have been extensively studied. omlc.orgnih.gov

Steady-State and Time-Resolved Fluorescence Spectroscopy

Specific steady-state and time-resolved fluorescence spectroscopy studies for Naphthalene, 2-(2,2-dimethoxyethoxy)- are not available in the current scientific literature.

Quantum Yields and Luminescence Lifetimes

Experimentally determined quantum yields and luminescence lifetimes for Naphthalene, 2-(2,2-dimethoxyethoxy)- have not been reported.

Intersystem Crossing and Excited State Dynamics

There is no available research on the intersystem crossing and excited state dynamics of Naphthalene, 2-(2,2-dimethoxyethoxy)-.

Advanced Spectroscopic Techniques for Structural Elucidation

While general spectroscopic information for related compounds exists, specific and detailed data for Naphthalene, 2-(2,2-dimethoxyethoxy)- is not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published ¹H or ¹³C NMR spectroscopic data for Naphthalene, 2-(2,2-dimethoxyethoxy)- could be located.

Infrared (IR) Spectroscopy

Specific IR spectroscopic data for Naphthalene, 2-(2,2-dimethoxyethoxy)- is not available. For comparison, the IR spectra of other naphthalene derivatives, such as 2,6-dimethoxynaphthalene, have been documented. nist.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the calculation of a unique molecular formula, a critical step in the structural elucidation of unknown compounds. For Naphthalene, 2-(2,2-dimethoxyethoxy)-, with a molecular formula of C14H16O3, the theoretical exact mass can be calculated with a high degree of precision.

This capability to distinguish between compounds with the same nominal mass but different elemental compositions is a key advantage of HRMS. The mass accuracy is typically expressed in parts per million (ppm), with modern instruments achieving accuracies of less than 5 ppm. This level of precision significantly enhances the confidence in the proposed molecular formula.

In a typical HRMS analysis of Naphthalene, 2-(2,2-dimethoxyethoxy)-, the compound would be ionized, often using a soft ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to minimize fragmentation and preserve the molecular ion. The resulting ions are then guided into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap analyzer, which separates the ions based on their mass-to-charge ratio (m/z) with exceptional accuracy.

While experimental HRMS data for Naphthalene, 2-(2,2-dimethoxyethoxy)- is not widely available in the public domain, a theoretical analysis can predict the expected accurate mass and potential fragmentation patterns. The primary ion observed would be the protonated molecule, [M+H]+, or a sodiated adduct, [M+Na]+, depending on the ionization conditions.

Table 1: Theoretical HRMS Data for Naphthalene, 2-(2,2-dimethoxyethoxy)-

| Ion | Molecular Formula | Calculated m/z |

| [M]+ | C14H16O3 | 232.1099 |

| [M+H]+ | C14H17O3+ | 233.1172 |

| [M+Na]+ | C14H16NaO3+ | 255.0992 |

| [M+K]+ | C14H16KO3+ | 271.0731 |

Furthermore, tandem mass spectrometry (MS/MS) experiments, coupled with high-resolution analysis, can provide valuable structural information through the characterization of fragment ions. The fragmentation of Naphthalene, 2-(2,2-dimethoxyethoxy)- would likely proceed through cleavage of the ether linkages and fragmentation of the dimethoxyethoxy side chain. The identification of these fragment ions with high mass accuracy would further confirm the structure of the parent molecule.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules. For Naphthalene, 2-(2,2-dimethoxyethoxy)-, DFT calculations can provide valuable insights into its geometry, electronic distribution, and reactivity. These calculations are performed by solving the Kohn-Sham equations, which approximate the many-body problem of a molecule's electronic system.

A key aspect of DFT analysis is the determination of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in understanding the molecule's chemical reactivity and electronic properties. The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity.

For Naphthalene, 2-(2,2-dimethoxyethoxy)-, the presence of the electron-donating 2-(2,2-dimethoxyethoxy) group is expected to influence the electronic properties of the naphthalene ring. This substituent will likely raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The precise nature of this influence, including the distribution of electron density and the energies of the molecular orbitals, can be quantitatively determined through DFT calculations.

Table 2: Representative DFT Functionals and Basis Sets for Naphthalene Derivatives

| DFT Functional | Basis Set | Description |

| B3LYP | 6-31G(d,p) | A widely used hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. |

| M06-2X | 6-311++G(d,p) | A high-nonlocality functional with good performance for main-group thermochemistry, kinetics, and noncovalent interactions. |

| ωB97X-D | def2-TZVP | A long-range corrected hybrid functional with empirical dispersion correction, suitable for studying non-covalent interactions. |

Furthermore, DFT calculations can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution within the molecule. These maps are valuable for predicting the sites of electrophilic and nucleophilic attack. For Naphthalene, 2-(2,2-dimethoxyethoxy)-, the MEP map would likely show a region of negative electrostatic potential associated with the oxygen atoms of the ether and methoxy (B1213986) groups, indicating their nucleophilic character.

Potential Energy Surfaces and Reaction Kinetic Modeling

Computational chemistry provides powerful tools for exploring the potential energy surface (PES) of a chemical reaction, offering a detailed understanding of reaction mechanisms and kinetics. For Naphthalene, 2-(2,2-dimethoxyethoxy)-, these methods can be employed to model its reactivity in various chemical transformations. The PES is a multidimensional surface that represents the potential energy of a system as a function of its atomic coordinates.

By mapping the PES, stationary points such as reactants, products, intermediates, and transition states can be located and characterized. The transition state, being the point of highest energy along the reaction coordinate, is of particular interest as it governs the activation energy and, consequently, the rate of the reaction. Computational methods, particularly those based on DFT, can be used to optimize the geometries of these stationary points and calculate their corresponding energies.

For instance, the oxidation of the naphthalene ring or reactions involving the ether side chain of Naphthalene, 2-(2,2-dimethoxyethoxy)- could be modeled. By calculating the energy barrier for different potential reaction pathways, the most favorable mechanism can be identified. This information is invaluable for understanding the compound's stability and predicting its behavior in different chemical environments.

Furthermore, computational modeling can be used to calculate various kinetic parameters, such as rate constants, using transition state theory (TST). TST provides a framework for relating the rate of a reaction to the properties of the transition state. By combining the calculated activation energy with other thermodynamic parameters, the rate constant for a given reaction can be estimated over a range of temperatures.

Chemoinformatics and Molecular Modeling Applications

Chemoinformatics and molecular modeling are increasingly utilized to predict the physicochemical properties and biological activities of chemical compounds, thereby accelerating the process of drug discovery and materials science research. For Naphthalene, 2-(2,2-dimethoxyethoxy)-, these computational approaches can be applied to estimate a wide range of properties and to explore its potential interactions with biological targets.

One of the primary applications of chemoinformatics is the prediction of physicochemical properties based on the molecular structure. Various quantitative structure-property relationship (QSPR) models can be employed to estimate properties such as solubility, lipophilicity (logP), and boiling point. These predictions are based on molecular descriptors that encode structural and electronic features of the molecule.

Table 3: Predicted Physicochemical Properties of Naphthalene, 2-(2,2-dimethoxyethoxy)- (Illustrative)

| Property | Predicted Value | Method |

| Molecular Weight | 232.27 g/mol | - |

| LogP | 2.85 | ALOGPS |

| Water Solubility | 0.045 g/L | ESOL |

| Boiling Point | 350.2 °C | KOWWIN |

Molecular modeling techniques, such as molecular docking, can be used to investigate the potential interactions of Naphthalene, 2-(2,2-dimethoxyethoxy)- with proteins and other biological macromolecules. Docking simulations predict the preferred binding orientation and affinity of a ligand to a target receptor. This information is crucial for assessing the potential biological activity of the compound and for guiding the design of new molecules with improved properties.

Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of Naphthalene, 2-(2,2-dimethoxyethoxy)- and its complexes with biological targets. MD simulations model the movement of atoms and molecules over time, allowing for the study of conformational changes, binding stability, and the role of solvent effects. These simulations offer a more detailed and dynamic picture of molecular interactions compared to static docking studies.

Environmental and Biological Transformations of Naphthalene Derivatives

Microbial Degradation Pathways

The microbial breakdown of naphthalene (B1677914) and its derivatives is a cornerstone of their environmental remediation. Bacteria, in particular, have evolved sophisticated enzymatic machinery to utilize these aromatic compounds as sources of carbon and energy. The initial and most critical step in the aerobic degradation of the aromatic ring is catalyzed by dioxygenase enzymes.

Dioxygenase-Mediated Ring Cleavage

The aerobic bacterial degradation of naphthalene typically begins with the action of a multi-component enzyme system known as naphthalene dioxygenase (NDO). This enzyme incorporates both atoms of molecular oxygen into the aromatic ring, leading to the formation of a cis-dihydrodiol. frontiersin.orgebi.ac.uk For the parent naphthalene molecule, this results in cis-1,2-dihydroxy-1,2-dihydronaphthalene. nih.gov Subsequently, a dehydrogenase enzyme converts this intermediate to 1,2-dihydroxynaphthalene. mdpi.comresearchgate.net This dihydroxylated intermediate is then susceptible to ring cleavage by another dioxygenase, 1,2-dihydroxynaphthalene dioxygenase, which breaks open the aromatic ring to form compounds that can be further metabolized and channeled into central metabolic pathways like the Krebs cycle. mdpi.com

While specific studies on Naphthalene, 2-(2,2-dimethoxyethoxy)- are not available, the degradation is expected to follow a similar initial pattern, with dioxygenase attacking one of the aromatic rings. The presence of the 2-(2,2-dimethoxyethoxy) substituent would likely influence the position of the initial enzymatic attack and the subsequent metabolic steps.

In some bacteria, such as Bacillus thermoleovorans, degradation can be initiated by a 2,3-dioxygenase, leading to the formation of 2,3-dihydroxynaphthalene. nih.govethz.ch The co-occurrence of both 1,2- and 2,3-dioxygenase activities within a single organism can lead to multiple degradation pathways. nih.gov Ring-cleaving dioxygenases are a diverse group of enzymes, and their properties can be a determining factor in the fate of aromatic compounds in the environment. nih.gov

Intermediates in Bacterial Naphthalene Degradation

Following the initial dioxygenation and ring cleavage, a cascade of enzymatic reactions leads to the formation of various intermediate compounds. In the well-studied degradation of naphthalene by Pseudomonas species, the ring cleavage product of 1,2-dihydroxynaphthalene is 2-hydroxychromene-2-carboxylic acid, which is then isomerized to trans-o-hydroxybenzylidenepyruvate. mdpi.comnih.gov Further enzymatic steps involving a hydratase-aldolase lead to the formation of salicylaldehyde, which is then oxidized to salicylate. mdpi.com Salicylate is a key intermediate that can be further degraded through catechol or gentisic acid pathways. mdpi.com

For substituted naphthalenes, such as methylnaphthalenes, the degradation pathways can involve initial oxidation of the substituent group or the aromatic ring. frontiersin.org For instance, 2-methylnaphthalene can be hydroxylated at the methyl group to form 2-hydroxymethyl naphthalene before ring hydroxylation. frontiersin.org The degradation of Naphthalene, 2-(2,2-dimethoxyethoxy)- would likely proceed through a series of analogous intermediates, although their exact structures have not been elucidated. The ether linkage in the substituent group presents an additional site for potential enzymatic cleavage.

The table below summarizes the key intermediates identified in the degradation of the parent compound, naphthalene, which provide a model for the potential breakdown products of its derivatives.

| Intermediate Compound | Precursor | Key Enzyme(s) |

| cis-1,2-Dihydroxy-1,2-dihydronaphthalene | Naphthalene | Naphthalene 1,2-dioxygenase |

| 1,2-Dihydroxynaphthalene | cis-1,2-Dihydroxy-1,2-dihydronaphthalene | cis-Naphthalene dihydrodiol dehydrogenase |

| 2-Hydroxychromene-2-carboxylic acid | 1,2-Dihydroxynaphthalene | 1,2-Dihydroxynaphthalene dioxygenase |

| Salicylaldehyde | trans-o-Hydroxybenzylidenepyruvate | Hydratase-aldolase |

| Salicylate | Salicylaldehyde | Salicylaldehyde dehydrogenase |

| Catechol / Gentisic acid | Salicylate | Salicylate-1-monooxygenase / Salicylate-5-hydroxylase |

Biofilm Formation and Degradation Efficiency

The efficiency of microbial degradation of naphthalene and its derivatives in the environment is often enhanced by the formation of biofilms. Biofilms are communities of microorganisms attached to a surface and encased in a self-produced matrix of extracellular polymeric substances. This structure can provide a protective environment for the bacteria and facilitate the degradation of hydrophobic compounds like naphthalene.

Chemical Degradation Processes in Environmental Matrices

In addition to microbial activity, chemical processes contribute to the transformation of naphthalene derivatives in the environment. Naphthalene itself is known to undergo rapid degradation in the atmosphere, primarily through reactions with hydroxyl and nitrate radicals. cdc.gov While specific data for Naphthalene, 2-(2,2-dimethoxyethoxy)- is lacking, it is expected to be susceptible to similar atmospheric photo-oxidation processes.

In soil and water, volatilization and biodegradation are considered the most significant removal processes for naphthalene. cdc.gov The partitioning of Naphthalene, 2-(2,2-dimethoxyethoxy)- between air, water, and soil will depend on its specific physical and chemical properties, such as its vapor pressure and water solubility. Generally, naphthalene is not expected to persist in the environment due to its susceptibility to rapid degradation.

Mechanistic Insights into Environmental Fate

The presence of the 2-(2,2-dimethoxyethoxy) substituent will undoubtedly influence its environmental behavior. The ether linkages may be subject to enzymatic cleavage, potentially leading to the formation of more polar and water-soluble intermediates. The rate of microbial degradation can vary significantly depending on environmental conditions such as oxygen availability, temperature, pH, and the presence of other nutrients. nih.govnih.gov In oxygen-limiting environments, anaerobic degradation pathways, which are generally slower, may become significant. nih.govresearchgate.net

Ultimately, the complete mineralization of Naphthalene, 2-(2,2-dimethoxyethoxy)- by microorganisms would convert it to carbon dioxide, water, and biomass, effectively removing it from the environment. nih.gov Understanding the intricate details of its degradation pathways is essential for developing effective bioremediation strategies for sites contaminated with this and other related naphthalene derivatives.

Conclusion and Future Research Directions

Emerging Trends in Naphthalene (B1677914), 2-(2,2-dimethoxyethoxy)- Chemistry

The chemistry of Naphthalene, 2-(2,2-dimethoxyethoxy)- is an area ripe for exploration, with several emerging trends poised to define its future research trajectory. Given its structural motifs—a naphthalene core and an acetal-containing side chain—the compound is a candidate for investigation in several modern chemical domains.

One significant trend is the increasing focus on functional materials . The naphthalene unit is a well-known chromophore, and modifications to its substituents can tune its photophysical properties. Future research could explore the synthesis of polymers or molecular glasses incorporating the Naphthalene, 2-(2,2-dimethoxyethoxy)- moiety to investigate their potential in applications such as organic light-emitting diodes (OLEDs) or as fluorescent probes. The dimethoxyethoxy side chain could influence solubility and film-forming properties, which are critical for the fabrication of such devices.

Another emerging area is the development of novel synthetic methodologies . While the synthesis of this compound can be envisioned through classical etherification reactions, there is a continuous drive for more efficient, sustainable, and atom-economical synthetic routes. This could involve catalytic C-H functionalization of the naphthalene ring or the development of novel protecting group strategies where the dimethoxyethoxy group plays a dual role.

Furthermore, the acetal (B89532) functionality in the side chain opens up possibilities for its use as a pH-responsive building block . Under acidic conditions, the acetal can be hydrolyzed to reveal a reactive aldehyde. This latent reactivity could be exploited in the design of smart materials, drug delivery systems, or for the controlled release of other molecules. Investigating the kinetics and conditions of this deprotection in the context of the larger naphthalene structure would be a valuable research endeavor.

Interdisciplinary Research Opportunities

The unique structure of Naphthalene, 2-(2,2-dimethoxyethoxy)- also presents a number of intriguing opportunities for interdisciplinary research, bridging the gap between pure chemistry and other scientific fields.

In the realm of materials science , the compound could be investigated as a component in the formulation of advanced polymers and coatings. The naphthalene core can impart thermal stability and specific optical properties, while the flexible and polar ether side chain could enhance processability and adhesion. Collaboration between organic chemists and materials scientists would be essential to design and characterize new materials with tailored properties based on this scaffold.

From a medicinal chemistry perspective, the naphthalene scaffold is present in numerous pharmacologically active compounds. While no biological activity has been reported for Naphthalene, 2-(2,2-dimethoxyethoxy)-, its potential as a synthon for the creation of more complex molecules with therapeutic potential cannot be discounted. The acetal group could serve as a protected aldehyde, which is a versatile functional group for the synthesis of various heterocyclic systems or for bioconjugation. Collaborative efforts with pharmacologists and biochemists could explore the synthesis and biological evaluation of derivatives of this compound.

Finally, in the field of supramolecular chemistry , the aromatic naphthalene ring is capable of participating in π-π stacking interactions, a key driving force in the self-assembly of molecular architectures. The 2-(2,2-dimethoxyethoxy)- substituent could influence the packing and organization of these assemblies. Research at the interface of organic synthesis and supramolecular chemistry could explore the design of liquid crystals, gels, or other self-assembled materials where this compound acts as a key building block.

Q & A

Q. What standardized methodologies are recommended for characterizing the physicochemical properties of Naphthalene, 2-(2,2-dimethoxyethoxy)-?

To determine physicochemical properties such as molecular weight, solubility, and spectral signatures, researchers should employ:

- Mass Spectrometry (MS) and Infrared (IR) Spectroscopy to analyze molecular fragmentation patterns and functional groups .

- Gas Chromatography (GC) paired with retention index databases to assess volatility and purity .

- Systematic data extraction frameworks (e.g., customized forms capturing experimental conditions, instrumentation, and reproducibility metrics) to standardize comparisons across studies . Reference datasets from authoritative sources like NIST Chemistry WebBook ensure accuracy in spectral assignments .

Q. How can environmental monitoring studies design sampling protocols to detect Naphthalene, 2-(2,2-dimethoxyethoxy)- in air, water, and soil matrices?

- Prioritize multi-media sampling (air, water, sediment) to account for compound partitioning .

- Use high-resolution mass spectrometry (HRMS) or HPLC-UV for trace-level detection, with quality controls (blanks, spikes) to minimize matrix interference .

- Align with inclusion criteria from toxicological profiles, which emphasize routes of exposure (inhalation, oral) and systemic effects (hepatic, renal) as critical endpoints .

Advanced Research Questions

Q. What experimental design considerations are essential for evaluating the hepatic toxicity of Naphthalene, 2-(2,2-dimethoxyethoxy)- in rodent models?

- Route of Exposure : Prioritize inhalation or oral administration based on environmental relevance, as outlined in systematic review inclusion criteria .

- Dose-Response Analysis : Include sub-chronic and chronic exposure tiers to identify NOAEL/LOAEL thresholds. Use histopathological assessments (e.g., liver enzyme assays, tissue biopsies) .

- Risk of Bias Mitigation : Apply tools like randomization of dose groups and blinding of outcome assessors to reduce performance/detection bias .

Q. How can conflicting data on the compound’s hematological effects be systematically resolved?

- Conduct weight-of-evidence analysis by categorizing studies based on:

- Study quality : Use risk-of-bias questionnaires to rank confidence (e.g., adequacy of exposure characterization, completeness of outcome data) .

- Consistency : Compare effect sizes across species (human vs. rodent) and exposure durations .

Q. What strategies are effective for identifying biomarkers of exposure to Naphthalene derivatives in occupational populations?

- Biomonitoring : Collect biological samples (urine, blood) paired with environmental air monitoring to correlate internal dose with external exposure .

- Omics Approaches : Use metabolomics or proteomics to detect dysregulated pathways (e.g., oxidative stress markers, phase-I metabolism intermediates) .

- Validate findings against systematic review outcomes, which highlight hematological and respiratory biomarkers as priority endpoints .

Methodological Frameworks

-

Systematic Review Workflow :

- Literature Search : Restrict databases (PubMed, TOXNET) to studies from 2003–2022, using terms like “polycyclic aromatic hydrocarbons/pharmacology” and “environmental fate” .

- Data Extraction : Capture study design, species, exposure routes, and health outcomes (Table B-1) .

- Evidence Synthesis : Translate confidence ratings (high/moderate/low) into hazard conclusions using predefined criteria .

-

Risk of Bias Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.